Unparalleled Sub-Nanomolar Potency Against Voltage-Gated Sodium Channels Compared to Saxitoxin
Atelopidtoxin (as zetekitoxin AB) demonstrates significantly higher potency in blocking voltage-gated sodium channels than the standard guanidinium blocker, saxitoxin. Direct comparative studies in Xenopus oocytes show that zetekitoxin AB exhibits markedly lower IC50 values across three distinct channel subtypes, translating to a fold-increase in potency ranging from 63- to 580-fold [1].
| Evidence Dimension | IC50 (Half-maximal inhibitory concentration) |
|---|---|
| Target Compound Data | Human Heart (hH1): 280 pM; Rat Brain (rBIIa): 6.1 pM; Rat Skeletal Muscle (μ1): 65 pM |
| Comparator Or Baseline | Saxitoxin: Human Heart (hH1): 162 nM; Rat Brain (rBIIa): 1.0 nM; Rat Skeletal Muscle (μ1): 4.1 nM |
| Quantified Difference | 580-fold more potent (hH1), 160-fold more potent (rBIIa), 63-fold more potent (μ1) |
| Conditions | Voltage-clamp electrophysiology on cloned sodium channel α-subunits (hH1, rBIIa, μ1) expressed in Xenopus laevis oocytes [1]. |
Why This Matters
This level of potency allows for the use of significantly lower compound concentrations, reducing non-specific effects and conserving valuable or limited sample material.
- [1] Yotsu-Yamashita, M., Kim, Y. H., Dudley, S. C., Jr, Choudhary, G., Pfahnl, A., Oshima, Y., & Daly, J. W. (2004). The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: a potent sodium-channel blocker. Proceedings of the National Academy of Sciences of the United States of America, 101(13), 4346–4351. doi:10.1073/pnas.0400368101 View Source
